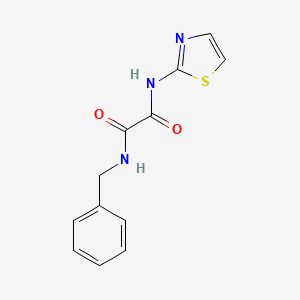
N-benzyl-N'-1,3-thiazol-2-ylethanediamide
Übersicht
Beschreibung
N-benzyl-N'-1,3-thiazol-2-ylethanediamide, also known as BZT, is a chemical compound that belongs to the class of thiazolidinediones. BZT has been found to exhibit various biological activities, including antiproliferative, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood. However, it has been proposed that N-benzyl-N'-1,3-thiazol-2-ylethanediamide may inhibit the activity of enzymes involved in cell proliferation and metabolism, leading to the inhibition of cancer cell growth. N-benzyl-N'-1,3-thiazol-2-ylethanediamide may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has some limitations. It is not very soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. One possible direction is to further investigate the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. This could lead to the development of more effective drugs for the treatment of cancer and infectious diseases. Another possible direction is to explore the use of N-benzyl-N'-1,3-thiazol-2-ylethanediamide in combination with other drugs to enhance its biological activity. Additionally, the development of more efficient synthesis methods for N-benzyl-N'-1,3-thiazol-2-ylethanediamide could lead to its wider use in research and drug development.
Synthesemethoden
The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide involves the reaction of benzylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. The resulting compound is then purified by recrystallization to obtain pure N-benzyl-N'-1,3-thiazol-2-ylethanediamide. The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been extensively studied for its various biological activities. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
IUPAC Name |
N-benzyl-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10(11(17)15-12-13-6-7-18-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGLJSHMVRPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367316 | |
| Record name | STK050261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5656-37-1 | |
| Record name | STK050261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5083708.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)
![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)